
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide
Descripción general
Descripción
“N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the CAS Number: 1156750-86-5 . It has a molecular weight of 241.67 . The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)acrylamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide” is 1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Material Science Applications
Polyamide Synthesis : Research has explored the synthesis and properties of stereoregular polyamides derived from L-tartaric acid, using diamines with chiral carbons, highlighting their crystalline nature, water affinity, and moderate optical activity (Bou, Iribarren, & Muñoz-Guerra, 1994). Another study focused on optically active polyamides with one methoxy group attached to the diacid repeating unit, prepared using L-tartaric acid, exhibiting hydrophilicity, high melting points, and significant optical activity (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Electrochromic Properties : Novel aromatic polyamides with pendant triphenylamine (TPA) units show promise for electrochromic applications, demonstrating reversible oxidation and multi-stage coloring, highlighting their potential in electronic display technologies (Chang & Liou, 2008).
Medicinal Chemistry Applications
Anticancer Activities : Dihydropyrimidinone derivatives synthesized from enaminones exhibit significant anti-cancer activity, with one compound showing promise in inducing necrosis in HepG2 cancer cell lines (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2022).
Enaminone Therapeutic Potential : Enaminones have been explored for their therapeutic potentials, including anticonvulsant activities and novel brain transport mechanisms, indicating a wide range of possible medicinal applications (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Environmental Applications
- Chlorine-resistant Polyamide Membranes : Research into chlorine-resistant polyamides for reverse osmosis membranes has identified diamines that enhance resistance, offering advancements in water treatment technologies (Shintani, Matsuyama, & Kurata, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYMWHDASHQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)
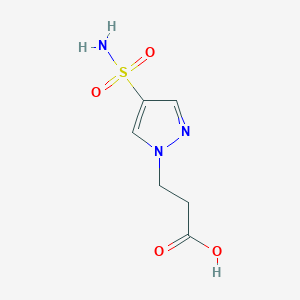
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)
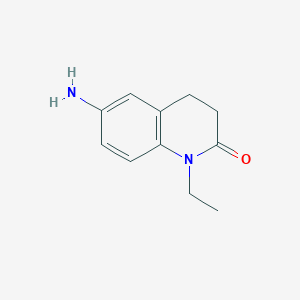
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)
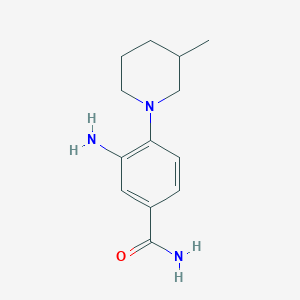
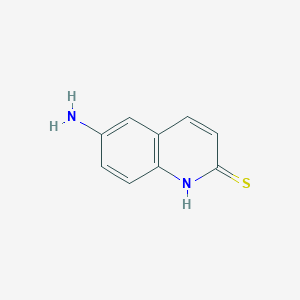
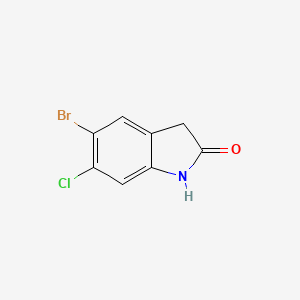



![2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1517997.png)